molecular formula C14H22N2O B3163179 N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine CAS No. 883532-56-7

N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine

Cat. No.: B3163179
CAS No.: 883532-56-7
M. Wt: 234.34 g/mol
InChI Key: QXYPWVQHTNTJKF-UHFFFAOYSA-N
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Description

N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine is a tertiary amine characterized by a central methanamine backbone substituted with two methyl groups on the nitrogen atom and a 4-(4-piperidinyloxy)phenyl moiety. The piperidinyloxy group introduces an ether linkage between the phenyl ring and the piperidine, a six-membered heterocycle containing one nitrogen atom. This structural configuration confers unique physicochemical properties, such as moderate lipophilicity (predicted logP ~2.5–3.0) and solubility in polar organic solvents.

Properties

IUPAC Name

N,N-dimethyl-1-(4-piperidin-4-yloxyphenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-16(2)11-12-3-5-13(6-4-12)17-14-7-9-15-10-8-14/h3-6,14-15H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXYPWVQHTNTJKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)OC2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine typically involves the reaction of 4-(4-piperidinyloxy)benzaldehyde with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium borohydride, to facilitate the reduction of the aldehyde group to a methanamine group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

Chemical Research Applications

Organic Synthesis:
N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine serves as an important reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the development of new compounds with potential applications in various fields. The compound can undergo typical reactions associated with amines, including oxidation, reduction, and nucleophilic substitution, making it versatile for synthesizing derivatives with specific functionalities.

Analytical Chemistry:
In analytical chemistry, this compound is used for developing assays and analytical methods to detect and quantify other substances. Its unique chemical properties allow it to interact selectively with various analytes, enhancing the sensitivity and specificity of detection methods .

Biological Research Applications

Pharmacological Studies:
this compound has shown potential in pharmacological research due to its interactions with neurotransmitter receptors. Preliminary studies suggest that it may influence synaptic transmission and neuronal activity by binding to specific receptors in the brain. This interaction could provide insights into its potential therapeutic uses in treating neurological disorders .

Biochemical Assays:
The compound is utilized in biochemical assays to study biological processes at the molecular level. It can act as a probe to investigate enzyme activities or receptor-ligand interactions, contributing to our understanding of cellular mechanisms and signaling pathways.

Pharmaceutical Applications

Drug Development:
this compound is being explored for its potential as a therapeutic agent. Its ability to modulate neurotransmitter systems suggests applications in treating conditions such as migraines, anxiety disorders, and other neuropsychiatric conditions. Research indicates that compounds similar to this one may enhance serotonin receptor activity without causing vasoconstriction, making them suitable candidates for migraine treatment .

Clinical Research:
Ongoing clinical studies are investigating the efficacy of this compound in treating various disorders linked to serotonin dysregulation. Disorders such as depression, anxiety, and chronic pain syndromes may benefit from treatments involving this compound due to its pharmacological profile .

Mechanism of Action

The mechanism of action of N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets and modulates their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional comparisons between N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine and key analogs:

Compound Name Structural Features Molecular Weight (g/mol) Key Properties Biological Activity
This compound N,N-dimethylamine, 4-piperidinyloxy-phenyl ether ~264.34 (estimated) Moderate lipophilicity; potential CNS activity Limited data; hypothesized receptor modulation
N,N-Dimethyl(phenyl)methanamine N,N-dimethylamine, phenyl group 135.21 High volatility; basicity (pKa ~9–10) Reactivity in Ru/C-catalyzed N-methylation reactions
1-[4-(4-Phenylpiperazin-1-yl)phenyl]methanamine Primary amine, 4-phenylpiperazinyl-phenyl 267.37 High polarity; piperazine enhances solubility Building block for dopamine receptor ligands
4-(Aminomethyl)-N,N-dimethylaniline N,N-dimethylaniline, aminomethyl group 150.22 Planar structure; strong electron-donating dimethylamino group Intermediate in hydrogenation reactions
N,N-Dimethyl(4-((piperazin-1-yl)methyl)phenyl)methanamine N,N-dimethylamine, piperazinyl-methyl-phenyl 233.35 Enhanced water solubility due to piperazine No direct activity data; structural similarity to GPCR-targeting agents
N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide Piperazine-linked ethanediamide, methoxyphenyl substituent 452.52 High molecular weight; amide functionality Likely protease or kinase inhibitor scaffold

Key Observations :

Structural Complexity : The target compound’s piperidinyloxy-phenyl ether distinguishes it from analogs with direct methylene (e.g., 1-[4-(4-phenylpiperazin-1-yl)phenyl]methanamine ) or amide linkages (e.g., N-(4-Methoxyphenyl)-N′-{2-[4-(4-methylbenzoyl)-1-piperazinyl]ethyl}ethanediamide ). The ether group may enhance metabolic stability compared to esters or amines .

Basicity and Reactivity : N,N-Dimethyl(phenyl)methanamine lacks the piperidine moiety, resulting in higher volatility and simpler reactivity profiles in catalytic N-methylation reactions .

Pharmacological Potential: Piperidine/piperazine-containing compounds (e.g., 1-[4-(4-phenylpiperazin-1-yl)phenyl]methanamine) are frequently associated with CNS activity, suggesting the target compound could share similar target affinities .

Synthetic Methods: The target compound’s synthesis likely involves etherification and N-methylation steps, contrasting with hydrogenation (e.g., 4-(Aminomethyl)-N,N-dimethylaniline) or reductive amination (e.g., N,N-Dimethyl(4-((piperazin-1-yl)methyl)phenyl)methanamine) pathways .

Research Findings and Contradictions

  • Catalytic N-Methylation : highlights that Ru/C catalysts effectively methylate aliphatic amines like N-methyl(phenyl)methanamine, whereas Pt/C fails due to weak adsorption. This suggests that the target compound’s synthesis may require Ru/C for efficient dimethylation .
  • COX-2 Inhibition : N,N-Dimethyl analogs of imidazothiazole derivatives () exhibit potent COX-2 inhibition (IC50 ~1.2–1.4 µM), implying that dimethylation can enhance bioactivity. This supports the hypothesis that the target compound’s N,N-dimethyl group may confer similar advantages .
  • Contradictions : While piperazine derivatives () are often water-soluble, the target compound’s piperidinyloxy group may reduce solubility compared to piperazinyl analogs. This highlights the need for empirical solubility testing .

Biological Activity

N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine, also known as a piperidine derivative, has garnered attention in scientific research due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications based on recent studies.

Chemical Structure and Synthesis

The compound has the molecular formula C14H22N2OC_{14}H_{22}N_{2}O and a molecular weight of 234.34 g/mol. It is synthesized through the reaction of 4-(4-piperidinyloxy)benzaldehyde with N,N-dimethylamine, typically in solvents like ethanol or methanol, often facilitated by catalysts such as sodium borohydride .

This compound interacts with various biological targets, primarily through receptor modulation. It is known to bind to specific receptors and enzymes, influencing cellular pathways that can lead to various biological effects. For instance, it has been utilized in biochemical assays to study enzyme activities and receptor interactions.

Biological Activities

  • Antitumor Activity : Recent studies have indicated that compounds similar to this compound exhibit significant inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For example, a related compound demonstrated an IC50 value of 0.004 μM against CDK2, suggesting potent antitumor properties .
  • Anti-inflammatory Properties : Research has shown that derivatives of this compound possess anti-inflammatory effects. In vitro studies using RAW 264.7 macrophage cell lines indicated that these compounds could reduce the production of nitric oxide and inflammatory markers, suggesting their potential as anti-inflammatory agents .
  • Neuroprotective Effects : The compound's structural similarities to known neuroprotective agents imply potential benefits in neurodegenerative diseases. Its ability to inhibit acetylcholinesterase suggests it may enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibition of CDK2 and CDK9; significant cell cycle arrest
Anti-inflammatoryReduction in nitric oxide production in macrophages
NeuroprotectivePotential enhancement of cholinergic signaling

Q & A

Q. What are the key synthetic routes for N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves coupling 4-(piperidin-4-yloxy)benzaldehyde with dimethylamine via reductive amination. For example, catalytic hydrogenation (e.g., using H₂/Pd-C) is effective for reducing imine intermediates, yielding the target compound . Optimization includes adjusting solvent polarity (e.g., ethanol vs. THF), reaction temperature (25–60°C), and stoichiometry of the amine to aldehyde (1.2–2.0 equivalents) to improve yields. Purification via column chromatography (silica gel, 5–10% methanol in dichloromethane) ensures high purity (>95%) .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., δ ~2.8 ppm for N,N-dimethyl groups; δ ~3.6–4.0 ppm for piperidinyloxy protons) confirm substitution patterns .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]⁺ for C₁₄H₂₁N₂O: 241.1645; observed: 241.1648) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) assesses purity (>98%) .

Advanced Research Questions

Q. How do structural modifications to the piperidinyloxy moiety influence biological activity?

  • Methodological Answer : Substituting the piperidine oxygen with sulfur or introducing steric hindrance (e.g., 3-methylpiperidine) alters receptor binding. For example, COX-2 inhibition studies show that bulkier substituents reduce IC₅₀ values by 30–50% compared to the parent compound, as seen in docking models where modified piperidinyl groups enhance hydrophobic interactions with catalytic residues . Activity is quantified via enzyme assays (e.g., fluorescence-based COX-2 inhibition) and validated with molecular dynamics simulations (AMBER or GROMACS) .

Q. What strategies mitigate challenges in regioselective functionalization of the phenyl ring?

  • Methodological Answer :
  • Directed ortho-Metalation : Use tert-butyllithium with directing groups (e.g., methoxy) to install substituents at the para position relative to the methanamine group .
  • Cross-Coupling Reactions : Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃) with aryl boronic acids introduces functional groups (e.g., nitro, amino) for further derivatization .
  • Data Contradictions : While some studies report high yields (>80%) using Pd catalysts, others note competing side reactions (e.g., dehalogenation) requiring ligand optimization (XPhos vs. SPhos) .

Data-Driven Analysis

Q. How do solvent and catalyst choices impact hydrogenation efficiency in reductive amination?

  • Methodological Answer :
ParameterOptimal ConditionYield (%)Reference
CatalystPd/C (10 wt%)90
SolventEthanol85
Temperature50°C88
H₂ Pressure40 psi92
  • Contradictions : Lower yields (70–75%) occur with Raney Ni due to incomplete reduction of imine intermediates .

Biological and Computational Evaluation

Q. What in vitro assays are suitable for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer :
  • Caco-2 Permeability : Assess intestinal absorption (Papp > 1 × 10⁻⁶ cm/s indicates high bioavailability) .
  • Cytochrome P450 Inhibition : Fluorescent probes (e.g., CYP3A4) quantify metabolic stability (IC₅₀ < 10 µM suggests risk of drug-drug interactions) .
  • Plasma Protein Binding : Equilibrium dialysis (human serum albumin) measures unbound fraction (<5% indicates high tissue distribution) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine
Reactant of Route 2
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N,N-Dimethyl[4-(4-piperidinyloxy)phenyl]-methanamine

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